4-(5-Cyano-2-fluorophenyl)picolinic acid
Description
Properties
IUPAC Name |
4-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-11-2-1-8(7-15)5-10(11)9-3-4-16-12(6-9)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNNSPAFGNQKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)picolinic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(5-Cyano-2-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-(5-Carboxy-2-fluorophenyl)picolinic Acid (CAS 1261925-95-4)
- Structure: Similar to the target compound but replaces the cyano group with a carboxylic acid (-COOH) at the 5-position of the phenyl ring.
- Properties: The carboxyl group increases hydrophilicity and metal-coordination versatility compared to the cyano group. This compound’s structural flexibility allows for diverse metal-organic frameworks (MOFs), as demonstrated in cobalt and zinc coordination polymers .
- Application : MOFs for catalysis or gas storage .
5-(4-Butylphenyl)picolinic Acid (qy17)
- Structure: Features a butylphenyl substituent instead of cyano-fluorophenyl.
- Properties : The alkyl chain enhances lipophilicity, improving antibacterial activity against Enterococcus faecium (MIC = 12.5 µg/mL) and biofilm inhibition .
- Stability : qy17 exhibits better solubility and stability than its tert-butyl analog (qy20), highlighting the role of substituent bulkiness .
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
- Structure : Arylpicolinic acid with multiple halogen and methoxy groups.
- Application : Commercial herbicide targeting grass and broadleaf weeds, demonstrating that halogen substituents enhance bioactivity in agrochemicals .
Functional Group Impact on Bioactivity
Coordination Chemistry and Material Science
- Picolinic Acid Derivatives in Metal Complexes: Unsubstituted picolinic acid forms 1D coordination polymers with Hg(II), stabilized by N,O-chelation . 4-(3-Carboxyphenyl)picolinic Acid (H₂cppa): Generates 3D MOFs with Ni, Co, and Zn, showcasing structural diversity dependent on substituent position . Hypothesized Behavior of this compound: The cyano group may introduce additional binding sites (e.g., via π-backbonding with transition metals), altering coordination geometry compared to carboxyl or alkyl analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(5-Cyano-2-fluorophenyl)picolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Introduction of the cyano group via nitrile substitution or cyanation of a halogenated precursor (e.g., using CuCN or NaCN under reflux) .
- Step 2 : Fluorination via electrophilic aromatic substitution (e.g., using Selectfluor or DAST) at the ortho position relative to the carboxylic acid group .
- Step 3 : Hydrolysis of intermediates (e.g., esters to carboxylic acids) under acidic or basic conditions .
- Critical Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) significantly affect regioselectivity and side-product formation. Purity is validated via HPLC (>98%) and NMR .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions via coupling patterns (e.g., for fluorine proximity) .
- X-ray Crystallography : Resolves regiochemical ambiguities by confirming the spatial arrangement of cyano and fluorine groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) and detects isotopic patterns for fluorine .
Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer :
- Antiviral Assays : Cell-based entry inhibition assays (e.g., VSV pseudotypes) test broad-spectrum activity against enveloped viruses .
- Enzyme Inhibition : Fluorescence polarization assays measure binding to zinc finger proteins or other metalloenzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC values .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives with enhanced biological activity?
- Methodological Answer :
- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity. For example, electron-withdrawing groups (e.g., -CN, -F) enhance binding to hydrophobic enzyme pockets .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like auxin receptors or viral fusion proteins .
- Data Table :
| Derivative | Substituent | LogP | IC (μM) |
|---|---|---|---|
| Parent | -CN, -F | 2.1 | 12.5 |
| Derivative A | -NO | 1.8 | 8.2 |
| Derivative B | -CF | 2.5 | 6.7 |
Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact non-target organisms?
- Methodological Answer :
- Hydrolysis Studies : Accelerated stability testing at varying pH (e.g., pH 3–9) identifies breakdown products like 4-fluorobenzoic acid .
- Photolysis : UV-Vis irradiation (λ = 254 nm) in aqueous solutions quantifies half-life and reactive intermediates (e.g., hydroxyl radicals) .
- Ecotoxicity : Algal growth inhibition assays (OECD 201) assess effects on Chlorella vulgaris .
Q. How does the compound’s chelation behavior with transition metals influence its application in catalysis or medicinal chemistry?
- Methodological Answer :
- Metal Complex Synthesis : React with Cu(II), Fe(III), or Zn(II) salts in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
- Catalytic Activity : Test Suzuki-Miyaura cross-coupling efficiency (e.g., Pd complexes) or oxidase-mimetic activity .
Contradictions and Challenges
Q. Why do conflicting reports exist regarding its herbicidal mechanism, and how can experimental design resolve these?
- Analysis : Some studies propose auxin signaling disruption, while others suggest ROS generation.
- Resolution : Use Arabidopsis auxin-responsive reporter lines (DR5::GUS) alongside ROS detection assays (DCFH-DA) to decouple mechanisms .
Q. How do substituent positional isomers (e.g., 2-fluoro vs. 3-fluoro) affect biological activity, and what strategies differentiate them?
- Methodological Answer :
- Regioselective Synthesis : Use directing groups (e.g., -COOH) to control fluorination positions .
- Activity Comparison : Parallel testing of isomers in enzyme inhibition assays (e.g., IC differences >5-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
